molecular formula C22H19Cl3N2O3S B3685267 2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B3685267
M. Wt: 497.8 g/mol
InChI Key: ZFOVLHWITJSBIE-UHFFFAOYSA-N
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Description

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes benzenesulfonyl, dichlorophenyl, and chloromethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with 3,4-dichlorobenzylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with 5-chloro-2-methylaniline in the presence of acetic anhydride to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted benzenesulfonyl derivatives.

Scientific Research Applications

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl-[

Properties

IUPAC Name

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl3N2O3S/c1-15-7-9-17(23)12-21(15)26-22(28)14-27(13-16-8-10-19(24)20(25)11-16)31(29,30)18-5-3-2-4-6-18/h2-12H,13-14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOVLHWITJSBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide
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2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide
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2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide
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2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide
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2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide
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2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide

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